PD 144418 Oxalat

Übersicht

Beschreibung

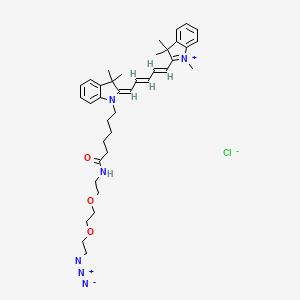

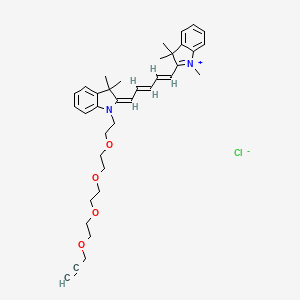

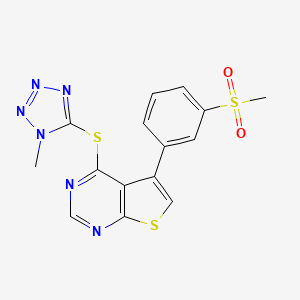

PD 144418 Oxalat ist ein hochpotenter und selektiver Ligand des Sigma-1-Rezeptors. Es zeigt einen Ki-Wert von 0,08 Nanomolar für Sigma-1-Rezeptoren und 1377 Nanomolar für Sigma-2-Rezeptoren . Diese Verbindung weist eine vernachlässigbare Affinität für andere Rezeptoren, Ionenkanäle und Enzyme auf. Zusätzlich zeigt this compound potenzielle antipsychotische Aktivität .

Herstellungsmethoden

Die Herstellung von this compound umfasst mehrere synthetische Wege und Reaktionsbedingungen. Eine gängige Methode beinhaltet die Reaktion von 1,2,3,6-Tetrahydro-5-[3-(4-Methylphenyl)-5-isoxazolyl]-1-propylpyridin mit Oxalsäure zur Bildung des Oxalatsalzes . Die Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Reinheit und Ausbeute zu gewährleisten. Industrielle Produktionsmethoden können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, wobei zusätzliche Schritte für die Reinigung und Qualitätskontrolle erforderlich sind .

Wissenschaftliche Forschungsanwendungen

PD 144418 Oxalat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Ligand in verschiedenen chemischen Reaktionen und Studien verwendet, die sich mit Sigma-Rezeptoren befassen.

Biologie: Es wird in Studien verwendet, um die Rolle von Sigma-Rezeptoren in biologischen Prozessen zu verstehen.

Medizin: Es hat eine potenzielle antipsychotische Aktivität und wird in der Forschung im Zusammenhang mit psychiatrischen Erkrankungen verwendet.

Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf Sigma-Rezeptoren abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es mit hoher Affinität an Sigma-1-Rezeptoren bindet. Diese Bindung moduliert die Aktivität dieser Rezeptoren, die an verschiedenen zellulären Prozessen beteiligt sind, darunter die Regulation von Ionenkanälen, die Freisetzung von Neurotransmittern und das Zellüberleben . Die molekularen Ziele und Signalwege, die am Wirkmechanismus von this compound beteiligt sind, umfassen den Sigma-1-Rezeptor und seine assoziierten Signalwege .

Biochemische Analyse

Biochemical Properties

PD 144418 Oxalate plays a significant role in biochemical reactions by interacting primarily with sigma-1 receptors. The compound exhibits a high affinity for sigma-1 receptors with a Ki value of 0.08 nM, while showing much lower affinity for sigma-2 receptors (Ki value of 1377 nM) . PD 144418 Oxalate does not significantly interact with other receptors, ion channels, or enzymes . This selective binding suggests that PD 144418 Oxalate can modulate sigma-1 receptor-mediated pathways without affecting other signaling mechanisms.

Cellular Effects

PD 144418 Oxalate influences various cellular processes by binding to sigma-1 receptors. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, PD 144418 Oxalate has been shown to antagonize mescaline-induced scratching in mice and attenuate cocaine-induced hyperactivity . These effects suggest that PD 144418 Oxalate may modulate neurotransmitter systems and influence neuronal activity, potentially offering therapeutic benefits for neuropsychiatric disorders.

Molecular Mechanism

At the molecular level, PD 144418 Oxalate exerts its effects by binding to sigma-1 receptors, which are involved in various cellular functions, including modulation of ion channels, regulation of neurotransmitter release, and protection against cellular stress . The binding of PD 144418 Oxalate to sigma-1 receptors can lead to changes in gene expression and enzyme activity, contributing to its observed pharmacological effects. For example, PD 144418 Oxalate has been shown to reverse NMDA-induced increases in cyclic GMP levels in rat cerebellar slices, indicating its role in modulating glutamatergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PD 144418 Oxalate can change over time. The compound has been shown to maintain its stability and activity in various experimental conditions. Long-term studies have demonstrated that PD 144418 Oxalate can consistently antagonize mescaline-induced scratching and attenuate cocaine-induced hyperactivity in mice . These findings suggest that PD 144418 Oxalate has a stable and sustained effect on sigma-1 receptor-mediated pathways.

Dosage Effects in Animal Models

The effects of PD 144418 Oxalate vary with different dosages in animal models. At lower doses, PD 144418 Oxalate effectively antagonizes mescaline-induced scratching without affecting spontaneous motor activity . Higher doses may lead to more pronounced effects on neurotransmitter systems and behavior. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

PD 144418 Oxalate is involved in metabolic pathways that include interactions with sigma-1 receptors. The compound’s selective binding to these receptors suggests that it may influence metabolic flux and metabolite levels associated with sigma-1 receptor-mediated pathways

Transport and Distribution

PD 144418 Oxalate is transported and distributed within cells and tissues primarily through its interaction with sigma-1 receptors. The compound’s high affinity for these receptors facilitates its localization and accumulation in tissues where sigma-1 receptors are expressed . This selective distribution may contribute to the compound’s pharmacological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of PD 144418 Oxalate is primarily determined by its interaction with sigma-1 receptors. These receptors are located in various cellular compartments, including the endoplasmic reticulum, mitochondria, and plasma membrane . The binding of PD 144418 Oxalate to sigma-1 receptors in these compartments can influence the compound’s activity and function, contributing to its observed effects on cellular processes.

Vorbereitungsmethoden

The preparation of PD 144418 oxalate involves several synthetic routes and reaction conditions. One common method includes the reaction of 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine with oxalic acid to form the oxalate salt . The reaction is typically carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .

Analyse Chemischer Reaktionen

PD 144418 Oxalat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien, die bei Oxidationsreaktionen verwendet werden, sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien, die bei Reduktionsreaktionen verwendet werden, sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation von this compound beispielsweise zur Bildung entsprechender Oxide führen, während die Reduktion zu den entsprechenden reduzierten Formen führen kann .

Wirkmechanismus

PD 144418 oxalate exerts its effects by binding to sigma 1 receptors with high affinity. This binding modulates the activity of these receptors, which are involved in various cellular processes, including ion channel regulation, neurotransmitter release, and cell survival . The molecular targets and pathways involved in the mechanism of action of PD 144418 oxalate include the sigma 1 receptor and its associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

PD 144418 Oxalat ist einzigartig in seiner hohen Selektivität und Potenz für Sigma-1-Rezeptoren. Ähnliche Verbindungen umfassen:

BMY-14802: Ein selektiver Sigma-1-Rezeptorantagonist mit einem IC50 von 112 Nanomolar.

Dimemorfanphosphat: Ein Sigma-1-Rezeptoragonist, der als starkes Antitussivum verwendet wird.

Blonanserin: Ein atypisches Antipsychotikum mit Sigma-Rezeptoraktivität.

Diese Verbindungen weisen einige Ähnlichkeiten mit this compound auf, unterscheiden sich jedoch in ihren spezifischen Rezeptoraffinitäten, Aktivitäten und potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O.C2H2O4/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15;3-1(4)2(5)6/h5-9,12H,3-4,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSFHSVGBKPYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336203 | |

| Record name | PD 144418 oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794760-28-3 | |

| Record name | PD 144418 oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)